molecular formula C3H8ClN3O3 B8125853 2-(Hydrazinecarboxamido)acetic Acid Hydrochloride

2-(Hydrazinecarboxamido)acetic Acid Hydrochloride

Cat. No.: B8125853
M. Wt: 169.57 g/mol
InChI Key: VRMMUWXVQZUJHK-UHFFFAOYSA-N
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Description

2-(Hydrazinecarboxamido)acetic Acid Hydrochloride is a chemical compound with the molecular formula C3H8ClN3O3. It is also known by its IUPAC name, (hydrazinecarbonyl)glycine hydrochloride. This compound is typically found as a white to yellow solid and is known for its applications in various scientific research fields .

Preparation Methods

The synthesis of 2-(Hydrazinecarboxamido)acetic Acid Hydrochloride involves several steps. One common method includes the reaction of glycine with hydrazinecarboxamide under acidic conditions to form the desired product. The reaction is typically carried out in a solvent such as methanol or ethanol, and the product is isolated by precipitation or crystallization . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(Hydrazinecarboxamido)acetic Acid Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Hydrazinecarboxamido)acetic Acid Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydrazinecarboxamido)acetic Acid Hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-(Hydrazinecarboxamido)acetic Acid Hydrochloride can be compared with other similar compounds such as:

    Hydrazinecarboxamide: A precursor in the synthesis of this compound.

    Glycine derivatives: Compounds with similar structures but different functional groups, affecting their reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

2-(Hydrazinecarboxamido)acetic Acid Hydrochloride, also known as hydrazinecarboxamide derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This compound is part of a broader class of hydrazone derivatives, which have been associated with various pharmacological effects including anticancer, antimicrobial, and antioxidant activities.

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carboxylic acids. Various methods for synthesizing hydrazinecarboxamide derivatives have been reported, including traditional heating and modern green synthesis techniques utilizing ultrasound in eco-friendly solvents like water-glycerol mixtures. This approach not only enhances yield but also reduces environmental impact .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. The compound's mechanism may involve the inhibition of key cancer-related pathways through interactions with specific protein targets.

  • Molecular Docking Studies : Molecular docking analyses have demonstrated that this compound can effectively bind to several cancer receptors, including the Epidermal Growth Factor Receptor (EGFR) and β-catenin. For instance, binding energies reported for interactions with EGFR were approximately -5.8 kcal/mol, indicating a strong affinity .
  • In Vitro Studies : In vitro assays have shown that derivatives of hydrazinecarboxamide exhibit cytotoxic effects against multiple cancer cell lines. For example, compounds derived from this class demonstrated IC50 values ranging from 0.2 µM to 10 µM against various human cancer cells, suggesting potent antiproliferative effects .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Antioxidant Activity : Studies have indicated that hydrazone derivatives possess antioxidant properties, which may contribute to their overall therapeutic potential by mitigating oxidative stress in cells .
  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, further expanding their potential applications in treating infections alongside cancer .

Case Studies and Research Findings

StudyFindings
Barilli et al. (2023)Reported that hydrazine derivatives exhibited significant antiproliferative effects on HeLa cervical cancer cells with IC50 values ranging from 1.4 nM to 32.13 µM .
Ultrasound Promoted Synthesis (2021)Demonstrated efficient synthesis of hydrazine carboxamides with notable anticancer activity across nine different cancer cell lines .
Molecular Docking AnalysisFound that this compound binds effectively to EGFR and β-catenin with favorable binding energies, suggesting potential as an inhibitor .

Properties

IUPAC Name

2-(hydrazinecarbonylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O3.ClH/c4-6-3(9)5-1-2(7)8;/h1,4H2,(H,7,8)(H2,5,6,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMMUWXVQZUJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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